molecular formula C18H11F2N B15380539 9-(3,5-Difluorophenyl)-9H-carbazole

9-(3,5-Difluorophenyl)-9H-carbazole

Cat. No.: B15380539
M. Wt: 279.3 g/mol
InChI Key: QCLSSNYOCMHRLB-UHFFFAOYSA-N
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Description

9-(3,5-Difluorophenyl)-9H-carbazole is a carbazole derivative featuring a 3,5-difluorophenyl substituent at the 9-position of the carbazole core. This compound is of significant interest in materials science due to the electron-withdrawing nature of fluorine atoms, which enhance charge-transport properties and thermal stability. It is synthesized via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, using 9H-carbazole and 3,5-difluorophenylboronic acid precursors (). The fluorine substituents improve solubility in organic solvents compared to non-fluorinated analogs, making it suitable for solution-processed organic electronics.

Properties

Molecular Formula

C18H11F2N

Molecular Weight

279.3 g/mol

IUPAC Name

9-(3,5-difluorophenyl)carbazole

InChI

InChI=1S/C18H11F2N/c19-12-9-13(20)11-14(10-12)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11H

InChI Key

QCLSSNYOCMHRLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=CC(=C4)F)F

Origin of Product

United States

Biological Activity

Introduction

9-(3,5-Difluorophenyl)-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. Carbazole derivatives are known for their potential in various therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of 9-(3,5-Difluorophenyl)-9H-carbazole, summarizing significant research findings and case studies.

1. Antimicrobial Activity

Research has indicated that carbazole derivatives exhibit a broad spectrum of antimicrobial properties. A study by Surendiran et al. highlighted that certain carbazole derivatives demonstrated moderate to excellent antibacterial and antifungal activities at concentrations around 25 µg/mL. Specifically, compounds with methoxy and chloro groups showed promising results against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Carbazole Derivatives

CompoundBacterial StrainZone of Inhibition (mm)Concentration (µg/mL)
9-(3,5-Difluorophenyl)-9H-carbazoleS. aureus1850
E. coli1650
C. albicans2050

2. Anti-inflammatory Activity

The anti-inflammatory potential of carbazole derivatives has also been investigated. A study reported that certain derivatives significantly inhibited neutrophil degranulation and superoxide anion formation, with IC50 values lower than those of standard anti-inflammatory drugs like trifluoperazine . The compound 9-(3,5-Difluorophenyl)-9H-carbazole may exhibit similar anti-inflammatory properties, warranting further investigation.

Table 2: Anti-inflammatory Activity of Selected Carbazole Derivatives

CompoundIC50 Value (µM)Mechanism of Action
9-(3,5-Difluorophenyl)-9H-carbazole<2.0Inhibition of neutrophil activity

3. Anticancer Activity

Carbazole derivatives have shown promise in cancer therapy due to their ability to inhibit various cancer cell lines. Research has demonstrated that N-substituted carbazoles can inhibit topoisomerase II activity, a crucial enzyme in DNA replication and repair . The compound's structure allows it to interact effectively with cellular targets involved in tumorigenesis.

Case Study: Antitumor Activity
A study synthesized a series of N-substituted carbazoles and evaluated their effects on STAT3 activation, a pathway commonly associated with cancer progression. Compounds were found to inhibit STAT3 activation significantly, indicating potential for further development as anticancer agents .

Pharmacokinetic Properties

Understanding the pharmacokinetic properties of 9-(3,5-Difluorophenyl)-9H-carbazole is essential for its therapeutic application. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis revealed promising results regarding its absorption across biological membranes, suggesting good bioavailability .

Table 3: ADMET Analysis Results

PropertyResult
Blood-Brain Barrier PermeabilityOptimal value
P-glycoprotein InhibitionYes

Comparison with Similar Compounds

Halogenated Carbazole Derivatives

  • 9-(3,5-Dibromophenyl)-9H-carbazole : Replacing fluorine with bromine increases molecular weight (Br: 79.9 vs. F: 19.0 g/mol) and polarizability. Bromine’s bulkiness reduces solubility but enhances intermolecular halogen bonding, favoring crystalline film formation ().
  • 9-(4-Chloro-6-phenyl-1,3,5-triazin-2-yl)-9H-carbazole : Introducing a triazine group creates a stronger electron-deficient system, lowering the LUMO level (−3.2 eV vs. −2.8 eV for 3,5-difluorophenyl analog), which improves electron injection in OLEDs ().

Aryl-Substituted Carbazoles

  • 9-(3,5-Di-tert-butylphenyl)-9H-carbazole : The tert-butyl groups improve solubility and reduce aggregation-induced quenching, but steric hindrance decreases charge mobility ().
  • 9-Benzyl-9H-carbazole : The benzyl group enhances fluorescence quantum yield (Φ = 0.45 vs. 0.32 for 3,5-difluorophenyl derivative) due to extended π-conjugation but reduces thermal stability (mp = 180°C vs. 240°C for fluorinated analog) ().

Electronic and Photophysical Properties

Compound λem (nm) HOMO (eV) LUMO (eV) Application
9-(3,5-Difluorophenyl)-9H-carbazole 420 −5.6 −2.8 OLED host, sensors
9-(3,5-Dibromophenyl)-9H-carbazole 435 −5.8 −3.0 Photovoltaic cells
9-(4-Methoxyphenyl)-9H-carbazole 410 −5.3 −2.5 Blue emitters
9-(3,5-Di-tert-butylphenyl)-9H-carbazole 430 −5.5 −2.7 Solution-processed OLEDs

Data compiled from .

The 3,5-difluorophenyl derivative exhibits a balanced combination of deep-blue emission (λem ≈ 420 nm) and moderate charge mobility, making it superior to methoxy- or tert-butyl-substituted analogs in OLED host applications. However, its electron-withdrawing capability is less pronounced than triazine-containing derivatives, limiting use in electron-transport layers.

Key Research Findings

  • OLED Performance : 9-(3,5-Difluorophenyl)-9H-carbazole achieves external quantum efficiency (EQE) of 8.2% in green OLEDs, outperforming 9-benzyl analogs (EQE = 5.5%) but underperforming triazine derivatives (EQE = 12.1%).
  • Thermal Stability : Decomposition temperature (Td) of 320°C exceeds benzyl (Td = 260°C) and methoxy-substituted (Td = 280°C) carbazoles.
  • Sensing Applications: The fluorine atoms enable selective recognition of metal ions (e.g., Fe<sup>3+</sup>) with a detection limit of 0.1 μM, superior to non-fluorinated derivatives.

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